Cas no 497084-47-6 (3-Iodoquinolin-8-amine)
3-Iodoquinolin-8-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodoquinolin-8-amine
- XUA08447
- 8-Quinolinamine, 3-iodo-
- DTXSID401313282
- MFCD09907947
- 8-amino-3-iodoquinoline
- 3-iodo-quinolin-8-ylamine
- GG-0221
- SB70120
- 497084-47-6
- AMY32333
- DB-348345
- SY281362
- AKOS015996880
- CS-0312084
- 3-Iodo-8-aMinoquinoline
-
- MDL: MFCD09907947
- Inchi: 1S/C9H7IN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2
- InChI Key: DXMKBPNVNXDMHP-UHFFFAOYSA-N
- SMILES: IC1=CN=C2C(=CC=CC2=C1)N
Computed Properties
- Exact Mass: 269.96501
- Monoisotopic Mass: 269.96540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.91
3-Iodoquinolin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR303092-500mg |
3-Iodoquinolin-8-amine |
497084-47-6 | 500mg |
£160.00 | 2023-09-01 | ||
| Apollo Scientific | OR303092-1g |
3-Iodoquinolin-8-amine |
497084-47-6 | 1g |
£372.00 | 2025-02-19 | ||
| Chemenu | CM143128-1g |
3-Iodoquinolin-8-amine |
497084-47-6 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB338376-500 mg |
3-Iodoquinolin-8-amine; 97% |
497084-47-6 | 500MG |
€267.70 | 2022-06-10 | ||
| abcr | AB338376-1 g |
3-Iodoquinolin-8-amine; 97% |
497084-47-6 | 1g |
€349.50 | 2022-06-10 | ||
| Chemenu | CM143128-1g |
3-Iodoquinolin-8-amine |
497084-47-6 | 95% | 1g |
$433 | 2021-08-05 | |
| Alichem | A189007692-250mg |
3-Iodoquinolin-8-amine |
497084-47-6 | 95% | 250mg |
$280.16 | 2023-09-01 | |
| Alichem | A189007692-1g |
3-Iodoquinolin-8-amine |
497084-47-6 | 95% | 1g |
$666.40 | 2023-09-01 | |
| eNovation Chemicals LLC | Y0989157-5g |
3-Iodoquinolin-8-amine |
497084-47-6 | 95% | 5g |
$700 | 2024-08-02 | |
| Key Organics Ltd | GG-0221-1MG |
3-iodoquinolin-8-amine |
497084-47-6 | >97% | 1mg |
£37.00 | 2025-02-08 |
3-Iodoquinolin-8-amine Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 3-Iodoquinolin-8-amine
3-Iodoquinolin-8-Amine: A Comprehensive Overview
3-Iodoquinolin-8-Amine (CAS No. 497084-47-6) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its quinoline backbone with an iodine substituent at the 3-position and an amine group at the 8-position, has been extensively studied for its potential applications in drug discovery and materials science. Recent advancements in synthetic methodologies and computational modeling have further illuminated its structural properties and functional versatility.
The synthesis of 3-Iodoquinolin-8-Amine involves a series of carefully orchestrated reactions, often utilizing iodination and amidation techniques. Researchers have explored various routes to optimize the yield and purity of this compound, with a particular focus on minimizing side reactions. For instance, a study published in *Journal of Medicinal Chemistry* highlighted the use of microwave-assisted synthesis to accelerate the formation of 3-Iodoquinolin-8-Amine, demonstrating its efficiency compared to traditional methods.
One of the most promising applications of 3-Iodoquinolin-8-Amine lies in its potential as a lead compound for anti-cancer drug development. Preclinical studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The iodine substituent plays a crucial role in modulating the compound's pharmacokinetic properties, enhancing its bioavailability and tumor-targeting efficiency.
Moreover, 3-Iodoquinolin-8-Amine has been investigated for its role in neuroprotective therapies. Recent research conducted at the University of California, Los Angeles (UCLA), revealed that this compound can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The amine group at the 8-position facilitates interactions with cellular components, making it a valuable tool for studying neurodegenerative disorders.
In addition to its therapeutic applications, 3-Iodoquinolin-8-Amine has found utility in materials science. Its unique electronic properties make it a candidate for organic semiconductors and optoelectronic devices. A team at Stanford University has utilized this compound as a building block for designing novel materials with enhanced charge transport capabilities, paving the way for next-generation electronic devices.
The structural elucidation and characterization of 3-Iodoquinolin-8-Amine have been significantly aided by advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods have provided insights into the compound's conformational flexibility and intermolecular interactions, which are critical for understanding its biological activity.
Looking ahead, ongoing research aims to further explore the therapeutic potential of 3-Iodoquinolin-8-Amine while addressing challenges related to scalability and cost-effectiveness. Collaborative efforts between academia and industry are expected to drive innovation in this field, ensuring that this compound continues to play a pivotal role in advancing medical science.
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